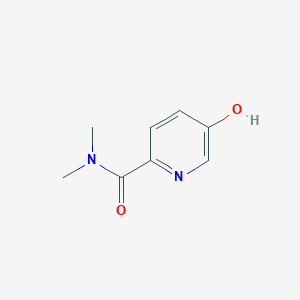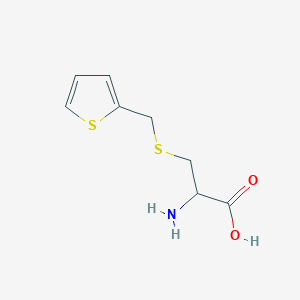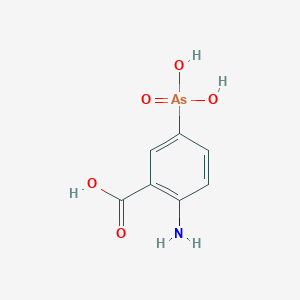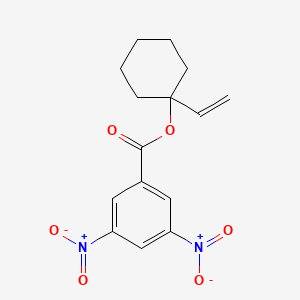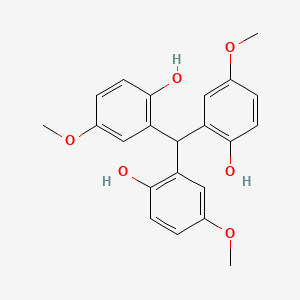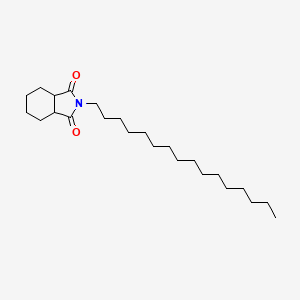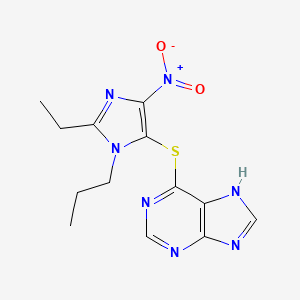
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine is a heterocyclic compound with a molecular formula of C13H15N7O2S and a molecular weight of 333.37 g/mol . This compound features a purine core substituted with an imidazole ring, which is further functionalized with ethyl, nitro, and propyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution on the imidazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mecanismo De Acción
The mechanism of action of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. Additionally, its ability to form coordination complexes with metal ions can modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-5H-purine
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
4526-64-1 |
|---|---|
Fórmula molecular |
C13H15N7O2S |
Peso molecular |
333.37 g/mol |
Nombre IUPAC |
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H15N7O2S/c1-3-5-19-8(4-2)18-11(20(21)22)13(19)23-12-9-10(15-6-14-9)16-7-17-12/h6-7H,3-5H2,1-2H3,(H,14,15,16,17) |
Clave InChI |
UXOPOAKIXAXPKT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


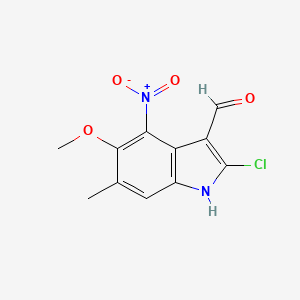
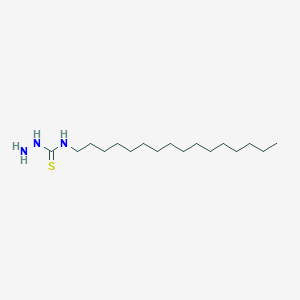

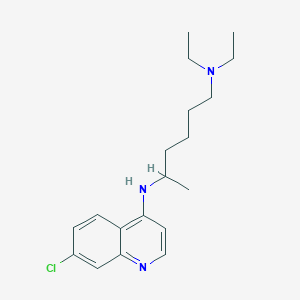

![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
